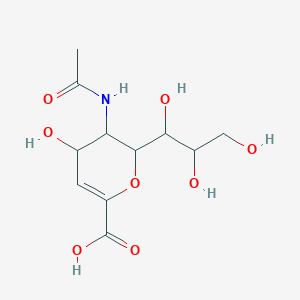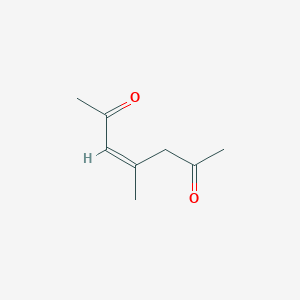
(Z)-4-Methylhept-3-ene-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Methylhept-3-ene-2,6-dione, also known as diacetyl, is a yellowish-green organic compound with a strong buttery flavor and aroma. It is commonly used as a food flavoring and as a component in the production of various industrial chemicals. In recent years, diacetyl has gained attention in the scientific community due to its potential health effects on workers in the food and chemical industries.
作用機序
The mechanism of action for (Z)-4-Methylhept-3-ene-2,6-dione's potential health effects is not fully understood. However, studies suggest that (Z)-4-Methylhept-3-ene-2,6-dione may cause damage to the respiratory and neurological systems through oxidative stress and inflammation.
生化学的および生理学的効果
Diacetyl exposure has been shown to cause a variety of biochemical and physiological effects in animal and human studies. These effects include increased levels of oxidative stress markers, inflammation in the respiratory and neurological systems, and alterations in neurotransmitter levels.
実験室実験の利点と制限
Diacetyl has been used as a model compound in laboratory studies to investigate the potential health effects of other flavoring compounds. However, the use of (Z)-4-Methylhept-3-ene-2,6-dione in laboratory experiments is limited by its potential toxicity and the need for specialized equipment to handle and measure the compound.
将来の方向性
Future research on (Z)-4-Methylhept-3-ene-2,6-dione should focus on identifying the mechanisms underlying its potential health effects and developing strategies to mitigate these effects in workers exposed to the compound. Additionally, further studies are needed to determine the safety of (Z)-4-Methylhept-3-ene-2,6-dione and other flavoring compounds used in food and industrial applications.
合成法
Diacetyl can be synthesized through various chemical reactions, including the oxidation of 2,3-butanedione and the reduction of 2,3-pentanedione. The most common method of synthesis involves the reaction of acetoin with an oxidizing agent, such as sodium hypochlorite or potassium permanganate.
科学的研究の応用
Diacetyl has been the subject of numerous scientific studies, particularly in relation to its potential health effects on workers exposed to high levels of the compound. Studies have shown that (Z)-4-Methylhept-3-ene-2,6-dione exposure can cause respiratory symptoms, including bronchiolitis obliterans, a rare and severe lung disease. Additionally, (Z)-4-Methylhept-3-ene-2,6-dione has been shown to have neurotoxic effects, potentially leading to cognitive impairment and other neurological disorders.
特性
CAS番号 |
137277-67-9 |
|---|---|
製品名 |
(Z)-4-Methylhept-3-ene-2,6-dione |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
(Z)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4- |
InChIキー |
SCZCAOODJLKIAJ-XQRVVYSFSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
正規SMILES |
CC(=CC(=O)C)CC(=O)C |
同義語 |
3-Heptene-2,6-dione, 4-methyl-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



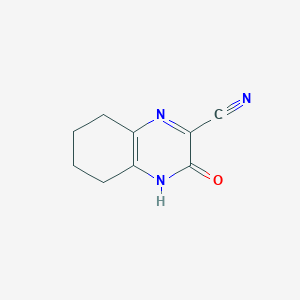
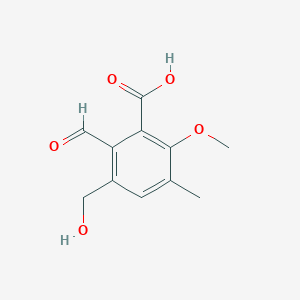
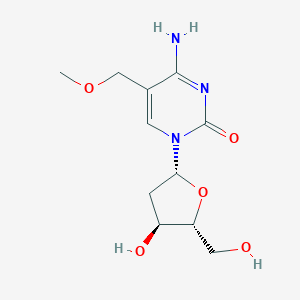
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
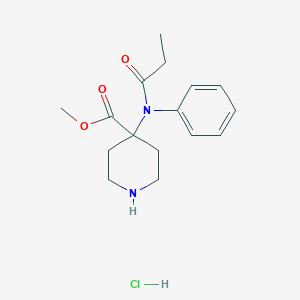
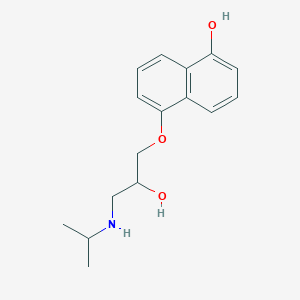
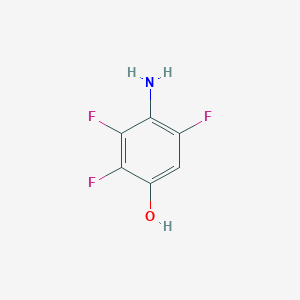
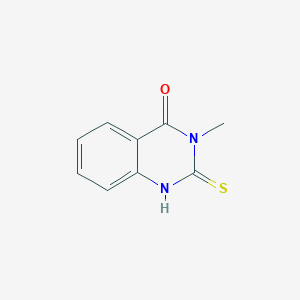
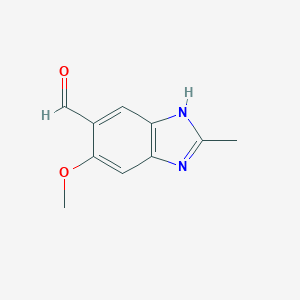
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
